molecular formula C14H20N2O B11946180 1-Cyclohexyl-3-(2-methylphenyl)urea

1-Cyclohexyl-3-(2-methylphenyl)urea

Cat. No.: B11946180
M. Wt: 232.32 g/mol
InChI Key: JYBQTDHFCBQLHP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-methylphenyl)urea is an organic compound with the molecular formula C14H20N2O It is a derivative of urea, where the hydrogen atoms are replaced by a cyclohexyl group and a 2-methylphenyl group

Preparation Methods

1-Cyclohexyl-3-(2-methylphenyl)urea can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylamine with 2-methylphenyl isocyanate. The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-methylphenyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclohexyl-3-(2-methylphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. It can act as an inhibitor for certain enzymes, affecting their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Cyclohexyl-3-(2-methylphenyl)urea can be compared with other similar compounds, such as:

    1-Cyclohexyl-3-(2-ethylphenyl)urea: Similar structure but with an ethyl group instead of a methyl group.

    1-Cyclohexyl-3-(2-methoxyphenyl)urea: Contains a methoxy group instead of a methyl group.

    1-Cyclohexyl-3-(2-chlorophenyl)urea:

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-cyclohexyl-3-(2-methylphenyl)urea

InChI

InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H2,15,16,17)

InChI Key

JYBQTDHFCBQLHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2CCCCC2

Origin of Product

United States

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